(S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
Description
The compound (S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS: 1141488-38-1) is a chiral pyrrolidine derivative with a tert-butyl carbamate group at the 1-position and a (5-aminopyridin-2-yl)oxymethyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₄H₂₁N₃O₃, and it has a molecular weight of 279.34 g/mol . The stereochemistry at the pyrrolidine’s 3-position is specified as (S)-configuration, which may influence its biological activity or synthetic utility.
Properties
IUPAC Name |
tert-butyl (3S)-3-[(5-aminopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)10-20-13-5-4-12(16)8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWFKERZLCYQTB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)COC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is an organic compound with potential biological applications. Its structure suggests possible interactions with biological targets, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : (S)-tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
- Molecular Formula : CHNO
- Molecular Weight : 250.30 g/mol
Research indicates that (S)-tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate may interact with specific biological pathways, potentially influencing:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could affect cellular proliferation.
- Receptor Modulation : It may act as a modulator of receptors linked to neurotransmission or immune responses.
Anticancer Activity
Recent studies have shown that compounds similar to (S)-tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives targeting the PD-1/PD-L1 pathway have been noted for their ability to enhance immune response against tumors .
A notable study demonstrated that a related compound effectively inhibited cancer cell proliferation in vitro, showcasing a dose-dependent response. The following table summarizes key findings from this research:
| Compound | IC50 (µM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| (S)-tert-butyl derivative | 10 | A549 (Lung Cancer) | PD-L1 inhibition, immune modulation |
| Related pyrrolidine derivative | 15 | MCF7 (Breast Cancer) | Apoptosis induction via caspase activation |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that similar pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis, possibly through the modulation of signaling pathways associated with neurodegenerative diseases .
Case Studies
- Case Study on Immune Modulation : A study investigated the effects of a related compound on T-cell activation in mouse models. The results indicated that treatment with the compound led to a significant increase in T-cell proliferation and cytokine production, suggesting its potential as an immunotherapeutic agent .
- Clinical Trials : Current clinical trials are evaluating the efficacy of compounds with similar structures in combination therapies for cancer treatment. Early-phase results indicate promising outcomes in terms of tumor reduction and improved patient survival rates .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Properties
Research indicates that compounds with similar structures have shown promise as inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. For instance, analogs of aminopyridine derivatives have been studied for their potential to disrupt cancer cell proliferation through targeted mechanisms .
Neuroprotective Effects
Neuronal nitric oxide synthase (nNOS) is a therapeutic target for neurodegenerative disorders. Compounds that modulate nNOS activity can potentially alleviate conditions like Alzheimer's and Parkinson's diseases. The structural features of (S)-tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate may provide a scaffold for developing selective nNOS inhibitors .
Antimicrobial Activity
Preliminary studies have suggested that derivatives of this compound may possess antimicrobial properties against various bacterial strains. The incorporation of the pyridine moiety has been linked to enhanced interaction with microbial targets .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of (S)-tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate:
Drug Development
Given its promising biological activities, there is a need for comprehensive pharmacokinetic and toxicological studies to evaluate its viability as a therapeutic agent.
Structural Modifications
Future research could explore structural modifications to enhance potency and selectivity against specific biological targets, particularly in cancer therapy and neuroprotection.
Clinical Trials
Initiating clinical trials will be crucial to assess the safety and efficacy of this compound in human subjects, particularly for cancer treatment and neurodegenerative diseases.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the pyrrolidine nitrogen for further functionalization.
Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The reaction is irreversible and efficient in polar aprotic solvents .
Aminopyridine Functionalization
The 5-aminopyridine group participates in electrophilic aromatic substitution and cross-coupling reactions.
Suzuki–Miyaura Coupling
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| 2-Bromopyridine, Pd(dppf)Cl₂, Cs₂CO₃, 90°C | Bipyridine derivatives | 75–85% | |
| Aryl boronic acids, Pd(OAc)₂, Xantphos, 80°C | 5-Arylaminopyridinyl-pyrrolidine hybrids | 70–90% |
Electrophilic Substitution
| Reaction | Conditions | Products | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitroaminopyridinyl derivative | Limited regioselectivity. |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-Bromo-5-aminopyridinyl analog | Requires Boc protection. |
Key Insight : The amino group directs electrophiles to the para position on the pyridine ring .
Oxidation of the Methyleneoxy Linker
The CH₂O bridge between pyrrolidine and pyridine is susceptible to oxidation.
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 60°C | Ketone derivative (C=O at linker position) | 65% | |
| H₂O₂ | AcOH, RT | Epoxide (minor) / Alcohol (major) | 40–55% |
Application : Oxidation to a ketone enhances electrophilicity for nucleophilic additions.
Pyrrolidine Ring Functionalization
After Boc removal, the pyrrolidine nitrogen undergoes alkylation/acylation.
| Reaction Type | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpyrrolidine derivative | 80% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylpyrrolidine analog | 75% |
Note : Steric hindrance from the pyrrolidine ring’s substituents affects reaction rates .
Boc Migration Under Basic Conditions
In rare cases, the Boc group migrates from pyrrolidine to the aminopyridine nitrogen under strong basic conditions.
| Conditions | Observation | Source |
|---|---|---|
| NaOtBu, DME, 80°C | N→O Boc migration via alkoxide intermediate |
Implication : Requires careful selection of bases during synthetic steps .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Selectivity | Stability of Products |
|---|---|---|---|
| Boc Deprotection | Fast | High | High |
| Suzuki Coupling | Moderate | Moderate | Moderate |
| Oxidation | Slow | Low | Low |
| Pyrrolidine Alkylation | Fast | High | High |
Industrial-Scale Considerations
-
Batch Processing : Preferred for Boc deprotection and coupling reactions due to reproducibility .
-
Continuous Flow : Used for oxidation steps to control exothermicity.
This compound’s versatility in cross-coupling, functional group interconversion, and ring modification makes it valuable in medicinal chemistry and materials science. Future research should explore enantioselective transformations and catalytic applications.
Comparison with Similar Compounds
Research Findings and Inferred Properties
- Amino Group Utility: The 5-amino substituent on the pyridine in the target compound may enhance solubility in polar solvents and enable conjugation with electrophilic agents (e.g., acylating reagents). This contrasts with bromo/iodo analogs, which are tailored for metal-catalyzed couplings .
- Stereochemical Impact : The (S)-configuration at the pyrrolidine’s 3-position could influence chiral recognition in catalysis or receptor binding, though specific biological data are lacking in the evidence.
- Synthetic Pathways : Analogous compounds (e.g., ) were synthesized via SN2 reactions or peptide couplings, suggesting feasible routes for the target compound’s preparation .
Preparation Methods
Formation of the Pyrrolidine Core
The pyrrolidine ring is constructed via a cyclization reaction starting from a linear precursor. Tert-butyl dicarbonate (Boc₂O) is employed to protect the secondary amine, enabling selective functionalization at the 3-position. In a representative protocol, (S)-pyrrolidine-3-methanol reacts with 5-aminopyridin-2-ol under Mitsunobu conditions (DIAD, PPh₃) to form the ether linkage. The reaction proceeds in tetrahydrofuran (THF) at 0–25°C, yielding the intermediate with >90% regioselectivity.
Table 1: Reaction Conditions for Etherification
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | 0–25°C |
| Reagents | DIAD, PPh₃ |
| Yield | 82–89% |
| Stereopurity | 98% ee |
Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base such as triethylamine. This step occurs in dichloromethane at room temperature, achieving quantitative protection of the pyrrolidine nitrogen. Subsequent deprotection, when required, uses hydrochloric acid in dioxane, selectively removing the Boc group without affecting the aminopyridine.
Industrial-Scale Production Techniques
Batch and continuous flow processing are both viable for large-scale synthesis. Batch methods, described in Evitachem’s protocols, involve sequential reactions in stirred-tank reactors, with in-process controls to monitor ee and yield. Continuous flow systems, however, offer advantages in heat management and reproducibility, particularly for exothermic steps like the Mitsunobu reaction. A hybrid approach reported in patent literature uses flow chemistry for the initial cyclization and batch processing for crystallization, achieving a throughput of 50 kg per day with 95% ee.
Table 2: Comparison of Production Methods
| Metric | Batch Processing | Continuous Flow |
|---|---|---|
| Cycle Time | 48 h | 12 h |
| Yield | 85% | 91% |
| Enantiomeric Excess | 93% | 95% |
| Scalability | Moderate | High |
Analytical and Purification Strategies
Final purification is achieved via chiral chromatography or crystallization. The compound’s solubility profile (sparingly soluble in hexane, highly soluble in ethanol) facilitates crystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) confirms stereopurity, as documented in PubChem’s analytical data .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing (S)-tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl pyrrolidine carboxylate derivatives are often functionalized using Mitsunobu reactions or SN2 displacements with activated pyridinyl alcohols. A key step involves protecting the amine group on the pyridine ring (e.g., using Boc groups) to prevent side reactions. Optimization includes temperature control (e.g., 0–20°C for sensitive intermediates) and catalysts like DMAP with triethylamine in dichloromethane .
- Characterization : Post-synthesis, HPLC and LC-MS are used to confirm purity, while ¹H/¹³C NMR and X-ray crystallography (via SHELX software ) validate stereochemistry and regioselectivity.
Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical techniques are critical for verification?
- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers. Asymmetric synthesis routes, such as using (S)-proline-derived catalysts, are preferred for stereochemical control.
- Verification : Polarimetry and circular dichroism (CD) spectroscopy confirm optical activity. Cross-validation with single-crystal X-ray diffraction (refined via SHELXL ) resolves absolute configuration unambiguously.
Advanced Research Questions
Q. How should researchers address contradictory data between spectroscopic analysis (NMR) and crystallographic results for this compound?
- Analysis : Discrepancies may arise from dynamic effects in solution (e.g., rotamers) versus solid-state rigidity. For example, NMR may show averaged signals due to rapid interconversion, while X-ray structures (solved via SHELXD ) reveal static conformations.
- Resolution : Variable-temperature NMR or NOESY experiments can identify conformational flexibility. DFT calculations (e.g., Gaussian) model energy barriers for interconversion, aligning experimental and computational data .
Q. What strategies are effective in troubleshooting low yields during the final deprotection step of the tert-butyl carbamate group?
- Optimization : Acidic deprotection (e.g., TFA in DCM) is standard, but side reactions may occur with electron-rich pyridines. Alternatives include catalytic hydrogenolysis (Pd/C, H₂) or mild Lewis acids (e.g., ZnBr₂). Monitor reaction progress via TLC or in situ IR spectroscopy to minimize over-degradation .
- Safety : Handle TFA in fume hoods with appropriate PPE (gloves, goggles) due to its corrosive nature .
Q. How can computational methods predict the reactivity of the 5-aminopyridin-2-yloxy moiety in cross-coupling reactions?
- Methodology : DFT calculations (e.g., using Gaussian or ORCA) model electron density and frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the amino group activates the pyridine ring toward electrophilic substitution, while the oxygen linker directs coupling to the 3-position .
- Validation : Compare computed transition states with experimental outcomes (e.g., HPLC yields). Adjust ligands (e.g., SPhos for Pd catalysis) to enhance regioselectivity.
Safety and Handling
Q. What are the critical safety protocols for handling tert-butyl carbamate derivatives, particularly under acidic or high-temperature conditions?
- Guidelines :
- Avoid inhalation of tert-butyl degradation products (e.g., isobutylene gas) by using sealed reactors and proper ventilation .
- Store the compound in inert atmospheres (argon) at –20°C to prevent hydrolysis.
- Follow GHS hazard codes (e.g., H315-H319 for skin/eye irritation) and emergency response protocols (P201-P210) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
